(5-METHYL-4-PHENYL-3-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE
Overview
Description
(5-METHYL-4-PHENYL-3-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE is a complex organic compound that features a unique combination of functional groups, including a thienyl ring, a pyridinyl ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-METHYL-4-PHENYL-3-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the thienyl and pyridinyl intermediates. One common route involves the following steps:
Preparation of 5-methyl-4-phenyl-3-thiophene carboxylic acid: This can be achieved through the Friedel-Crafts acylation of thiophene with phenylacetyl chloride, followed by methylation.
Formation of the thienyl carbonyl chloride: The carboxylic acid is then converted to the corresponding acid chloride using reagents such as thionyl chloride.
Coupling with 4-(2-pyridinyl)piperazine: The acid chloride is reacted with 4-(2-pyridinyl)piperazine in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-METHYL-4-PHENYL-3-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The pyridinyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
(5-METHYL-4-PHENYL-3-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of (5-METHYL-4-PHENYL-3-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperidine
- 1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-4-(2-pyridinyl)morpholine
Uniqueness
(5-METHYL-4-PHENYL-3-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE is unique due to the combination of its functional groups, which confer specific electronic and steric properties. This makes it particularly versatile for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(5-methyl-4-phenylthiophen-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-16-20(17-7-3-2-4-8-17)18(15-26-16)21(25)24-13-11-23(12-14-24)19-9-5-6-10-22-19/h2-10,15H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVILATXOMKLQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)N2CCN(CC2)C3=CC=CC=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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